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Compound of Interest

Compound Name: Fmoc-D-Asp-ODmb

Cat. No.: B613526 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a

comprehensive overview of Fmoc-D-Asp-ODmb, a critical building block in modern peptide

synthesis. This document details its chemical structure, function, and application, with a focus

on quantitative data, experimental protocols, and visual representations of key chemical

processes.

Core Concepts: Structure and Function
Fmoc-D-Asp-ODmb, with the chemical formula C₂₈H₂₇NO₈, is a D-aspartic acid derivative

meticulously designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase

peptide synthesis (SPPS). Its structure features two key protecting groups that enable the

controlled and sequential addition of this amino acid into a growing peptide chain.

The α-amino group is protected by the base-labile Fmoc group. This protecting group is stable

under the acidic conditions used for side-chain deprotection but is readily removed by a mild

base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

This orthogonality is a cornerstone of Fmoc-based SPPS.

The β-carboxyl group of the aspartic acid side chain is protected by a 2,4-dimethoxybenzyl

(ODmb) ester. The ODmb group is labile to mildly acidic conditions, such as dilute

trifluoroacetic acid (TFA). This strategic choice of a moderately acid-labile group is crucial for

minimizing a common and problematic side reaction in peptide synthesis: aspartimide

formation. The steric hindrance provided by the ODmb group shields the β-carboxyl group,

reducing the propensity for the peptide backbone to undergo intramolecular cyclization, which
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leads to the formation of a succinimide ring and can result in racemization and the formation of

β-aspartyl peptides.

The incorporation of a D-amino acid, in this case, D-aspartic acid, is a common strategy to

enhance the proteolytic stability of the resulting peptide, making it more suitable for therapeutic

applications.

Quantitative Data
While a specific certificate of analysis for Fmoc-D-Asp-ODmb was not publicly available, the

following table summarizes the physicochemical properties of the closely related L-isomer,

Fmoc-L-Asp(ODmab)-OH, and other similar Fmoc-D-Asp derivatives to provide an estimation

of the expected properties.

Property
Value (Fmoc-L-
Asp(ODmab)-OH)[1][2]

Value (Fmoc-D-Asp(OtBu)-
OH)[3][4]

Molecular Formula C₃₉H₄₂N₂O₈ C₂₃H₂₅NO₆

Molecular Weight 666.76 g/mol 411.45 g/mol

Appearance White to off-white solid White to off-white solid

Purity (HPLC) ≥ 96.0% ≥ 99.0%

Purity (TLC) ≥ 98% ≥ 98%

Enantiomeric Purity ≥ 99.5% Not specified

Melting Point Not specified 146-151 °C

Solubility
Soluble in DMSO (200 mg/mL)

[5]
Soluble in DMSO (100 mg/mL)

Storage
Powder: -20°C for 3 years. In

solvent: -80°C for 6 months.[5]

Powder: -20°C for 3 years. In

solvent: -80°C for 6 months.[3]

Experimental Protocols
The following is a generalized experimental protocol for the incorporation of Fmoc-D-Asp-
ODmb into a peptide sequence during solid-phase peptide synthesis. The specific quantities
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and reaction times may need to be optimized based on the peptide sequence and the scale of

the synthesis.

Materials and Reagents:
Fmoc-D-Asp(ODmb)-OH

Solid support (e.g., Rink Amide resin, Wang resin)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Piperidine

Coupling reagent (e.g., HBTU, HATU, HCTU)

Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

Trifluoroacetic acid (TFA)

Scavengers (e.g., triisopropylsilane (TIS), water)

Acetic anhydride (for capping)

Pyridine or DIPEA (for capping)

Protocol:
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]

Fmoc Deprotection:

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another

10-15 minutes.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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Amino Acid Coupling:

In a separate vessel, pre-activate the Fmoc-D-Asp(ODmb)-OH. For a 0.1 mmol scale

synthesis, use 3-5 equivalents of Fmoc-D-Asp(ODmb)-OH.

Dissolve the Fmoc-D-Asp(ODmb)-OH and a near-equivalent amount of the coupling

reagent (e.g., HBTU) in DMF.

Add 2 equivalents of a base (e.g., DIPEA) to the solution and allow it to activate for 1-2

minutes.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored for

completion using a colorimetric test such as the Kaiser test.

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and

then with DCM (3-5 times) to remove any unreacted reagents.

(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of

acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10-20 minutes. Then, wash

the resin with DMF and DCM.

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide

sequence.

Final Cleavage and Side-Chain Deprotection:

After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the resin with DCM and dry it under vacuum.

Treat the resin with a cleavage cocktail. For the ODmb group, a mild acidic cocktail is

sufficient. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The cleavage time is

typically 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide from the filtrate by adding cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet

with cold ether two more times.

Dry the peptide pellet under vacuum.

Visualizing the Process
To better illustrate the key processes involved in the use of Fmoc-D-Asp-ODmb, the following

diagrams have been generated using the DOT language.

Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-
D-Asp-ODmb.

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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